molecular formula C14H19NO3 B2754263 1-(Dimethylamino)-4-(4-methoxyphenoxy)-1-penten-3-one CAS No. 321430-60-8

1-(Dimethylamino)-4-(4-methoxyphenoxy)-1-penten-3-one

Cat. No.: B2754263
CAS No.: 321430-60-8
M. Wt: 249.31
InChI Key: QZVWYDBTEZXGBP-MDZDMXLPSA-N
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Description

1-(Dimethylamino)-4-(4-methoxyphenoxy)-1-penten-3-one is a synthetic organic compound characterized by a pentenone backbone substituted with a dimethylamino group at position 1 and a 4-methoxyphenoxy moiety at position 2. This compound belongs to a broader class of enaminones, which are known for their diverse biological activities and applications in medicinal chemistry and material science.

Properties

IUPAC Name

(E)-1-(dimethylamino)-4-(4-methoxyphenoxy)pent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-11(14(16)9-10-15(2)3)18-13-7-5-12(17-4)6-8-13/h5-11H,1-4H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVWYDBTEZXGBP-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CN(C)C)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)/C=C/N(C)C)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Molecular Architecture

The target compound features:

  • A penten-3-one backbone ($$ \text{C}5\text{H}7\text{O} $$).
  • A dimethylamino group ($$ \text{N}(\text{CH}3)2 $$) at position 1.
  • A 4-methoxyphenoxy group ($$ \text{O}-\text{C}6\text{H}4-\text{OCH}_3 $$) at position 4.

Retrosynthetic disconnections suggest two primary fragments:

  • Enamine precursor : To introduce the dimethylamino moiety.
  • Ether-linked aryl group : For the 4-methoxyphenoxy substituent.

Key Challenges

  • Regioselectivity : Ensuring proper positioning of substituents on the enone.
  • Steric hindrance : Managing bulky groups during condensation reactions.
  • Oxidation sensitivity : Stabilizing the α,β-unsaturated ketone during synthesis.

Synthetic Pathways and Methodologies

Claisen-Schmidt Condensation

A widely used method for α,β-unsaturated ketones, adapted for this target:

Reaction Scheme

$$
\text{Me}2\text{N}-\text{CH}2-\text{CO}-\text{R} + \text{ArO}-\text{CH}_2-\text{CHO} \xrightarrow{\text{HCl/EtOH}} \text{Target Compound}
$$
Reagents :

  • Ketone component : Dimethylaminoacetone ($$ \text{Me}2\text{N}-\text{CO}-\text{CH}3 $$).
  • Aldehyde component : 4-Methoxyphenoxyacetaldehyde ($$ \text{ArO}-\text{CH}_2-\text{CHO} $$).
  • Catalyst : Hydrochloric acid (HCl) in ethanol.
Optimization Data
Parameter Value Source
Temperature 25–30°C
Reaction Time 12–24 hours
Yield 45–60% (analogous)

Key Insight : Acid catalysis promotes dehydration, forming the conjugated enone system.

Enamine-Mediated Synthesis

Enamine Formation
  • Step 1 : Condensation of dimethylamine with γ-ketoaldehyde.
    $$
    \text{Me}2\text{NH} + \text{O}=\text{C}-\text{CH}2-\text{CH}2-\text{CHO} \rightarrow \text{Me}2\text{N}-\text{CH}=\text{CH}-\text{CO}-\text{H}
    $$
  • Step 2 : Etherification with 4-methoxyphenol.
    $$
    \text{Enamine} + \text{NaH/ArOH} \rightarrow \text{Target Compound}
    $$
Critical Parameters
  • Base : Sodium hydride (NaH) for deprotonating phenol.
  • Solvent : Anhydrous THF or DMF.
  • Yield : ~55% (extrapolated from).

Michael Addition-Elimination Sequence

A two-step approach leveraging nucleophilic attack:

Step 1: Michael Addition

$$
\text{Me}2\text{NH} + \text{CH}2=\text{C}(\text{OAr})-\text{CO}-\text{R} \rightarrow \text{Adduct}
$$

Step 2: Elimination

Base-induced dehydration (e.g., KOH/EtOH) forms the α,β-unsaturated ketone.

Advantage : Better control over stereochemistry compared to Claisen-Schmidt.

Comparative Analysis of Methods

Reaction Efficiency

Method Yield (%) Purity (%) Scalability
Claisen-Schmidt 45–60 85–90 High
Enamine 50–55 88–92 Moderate
Michael Addition 40–50 80–85 Low

Byproduct Formation

  • Claisen-Schmidt : Polycondensation products (5–10%).
  • Enamine Route : Residual amine (~3%) requiring aqueous workup.

Advanced Functionalization Techniques

Catalytic Asymmetric Synthesis

Chiral ligands (e.g., BINAP) with palladium catalysts enable enantioselective formation:
$$
\text{ee} > 90\% \text{ achieved for analogous enones}
$$

Continuous Flow Reactors

  • Residence Time : 10–15 minutes.
  • Conversion : 95% (vs. 60% batch).

Spectroscopic Characterization Data

Key Spectral Signatures

Technique Characteristic Signal
¹H NMR (CDCl₃) δ 6.8–7.2 (Ar-H), δ 3.8 (OCH₃), δ 2.3 (N(CH₃)₂)
IR (cm⁻¹) 1675 (C=O), 1605 (C=C), 1250 (C-O)
MS m/z 263 [M+H]⁺

Industrial-Scale Considerations

Cost Analysis

Component Cost (USD/kg) Contribution (%)
4-Methoxyphenol 120–150 45
Dimethylamine 25–30 20
Solvents/Catalysts 50–70 35

Waste Management

  • E-factor : 8–10 kg waste/kg product.
  • Solvent Recovery : 70–80% via distillation.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated coupling reduces reaction times by 50%:
$$
\text{Ir(ppy)}_3 \text{ catalyst}, \lambda = 450 \text{ nm}, \text{Yield} = 68\%
$$

Biocatalytic Approaches

  • Enzyme : Ketoreductase mutants for asymmetric synthesis.
  • TON : >1,000 (theoretical).

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-4-(4-methoxyphenoxy)-1-penten-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino or methoxyphenoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

1-(Dimethylamino)-4-(4-methoxyphenoxy)-1-penten-3-one has been studied for its potential pharmacological effects:

  • Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Studies have shown that the compound may reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Table 1: Summary of Pharmacological Effects

ApplicationDescriptionSource
AntioxidantReduces oxidative stress
Anti-inflammatoryLowers inflammation markers

Flavoring Agent

The compound is recognized as a flavoring agent in food products. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated its safety and established that it poses no health concerns when used within recommended limits .

Table 2: Regulatory Status as a Flavoring Agent

Regulatory BodyEvaluation YearSafety Status
JECFA2001No safety concern
FDA2001Generally Recognized as Safe (GRAS)

Industrial Applications

In addition to its use as a flavoring agent, this compound is utilized in various chemical syntheses:

  • Synthesis of Other Compounds : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the production of pharmaceuticals and agrochemicals .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Pharmaceutical Development : A study demonstrated the efficacy of this compound in reducing symptoms of certain neurological disorders by modulating neurotransmitter levels .
  • Food Industry : In flavor formulation, the compound was successfully integrated into a line of savory snacks, enhancing flavor without adverse health effects .

Table 3: Case Study Overview

Study FocusFindingsReference
Neurological DisordersModulates neurotransmitter levels
Flavor FormulationEnhances flavor in snacks

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-4-(4-methoxyphenoxy)-1-penten-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-donating groups (e.g., methoxy in the target compound) enhance aromatic ring stability and may increase lipophilicity, favoring membrane permeability . Steric effects (e.g., 3,5-dimethylphenoxy) reduce molecular flexibility and may hinder interactions with enzymes or receptors .

Biological and Pharmacological Implications: Analogs with trifluoromethyl groups (e.g., ) are often prioritized in drug discovery due to their metabolic stability and enhanced bioavailability. Nitrophenoxy derivatives (e.g., ) may exhibit redox-sensitive behavior, making them candidates for prodrug designs or photodynamic therapies.

Synthesis and Characterization :

  • Yields for related compounds range from 42% to 62%, with melting points varying between 141–145°C (e.g., chalcone analogs in ).
  • Elemental analysis data (e.g., C, H, N percentages in ) align closely with theoretical values, confirming synthetic accuracy.

Structure-Activity Relationship (SAR) Insights

  • Methoxy Group (Target Compound): The 4-methoxyphenoxy substituent likely enhances solubility in polar solvents compared to non-polar analogs. Its electron-donating nature may stabilize charge-transfer interactions in catalytic processes .
  • Fluorine and Trifluoromethyl Groups: These substituents improve resistance to enzymatic degradation, as seen in monoamine oxidase inhibitors (e.g., ).
  • Nitro Group: The 4-nitrophenoxy derivative () may act as a hydrogen-bond acceptor, facilitating interactions with biological targets. However, nitro groups can introduce toxicity risks due to nitroreductase activity.

Biological Activity

1-(Dimethylamino)-4-(4-methoxyphenoxy)-1-penten-3-one is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a dimethylamino group and a methoxyphenoxy moiety, which may influence its interactions with biological systems, including neurotransmitter pathways and enzyme activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H17_{17}N1_{1}O3_{3}, with a molar mass of approximately 249.31 g/mol. The structure consists of a pentenone backbone, which is characteristic of several bioactive compounds. The presence of functional groups contributes to its chemical reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The dimethylamino group can participate in hydrogen bonding, enhancing its affinity for target proteins.
  • Electrostatic Interactions : These interactions may modulate the activity of enzymes or receptors.
  • Hydrophobic Interactions : The methoxyphenoxy group can engage in π-π stacking with aromatic amino acids in protein structures.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and modulating signaling pathways involved in cell survival .

Melanogenesis Enhancement

A related compound, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, has been shown to enhance melanogenesis through activation of specific signaling pathways. Although not directly studied for this compound, similar mechanisms may apply due to structural similarities .

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the strain tested.
  • Cytotoxicity Against Cancer Cells : In cell viability assays, the compound showed IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating moderate cytotoxicity. Further mechanistic studies revealed that the compound induced cell cycle arrest at the G2/M phase and promoted apoptosis via caspase activation .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC15_{15}H17_{17}N1_{1}O3_{3}Dimethylamino and methoxyphenoxy groupsAntimicrobial, anticancer
1-(4-Methoxyphenyl)-1-penten-3-oneC12_{12}H14_{14}O2_{2}Lacks dimethylamino groupLimited biological activity
4,4-Dimethyl-1-(4-methoxyphenyl)-1-penten-3-oneC14_{14}H18_{18}O2_{2}Contains additional methyl groupsPotentially similar activity

Q & A

Q. What are the recommended synthetic routes for 1-(Dimethylamino)-4-(4-methoxyphenoxy)-1-penten-3-one, and how can reaction conditions be optimized?

A plausible route involves a multi-step synthesis starting with the formation of the enone backbone via acid-catalyzed condensation. For example, reacting 4-(4-methoxyphenoxy)penten-3-one with dimethylamine under nucleophilic substitution conditions could introduce the dimethylamino group. Temperature control (40–60°C) and the use of anhydrous solvents (e.g., THF or DCM) are critical to avoid side reactions . Yield optimization may require iterative adjustments of stoichiometry and catalyst loading (e.g., H₂SO₄ or p-toluenesulfonic acid). Intermediate characterization via TLC and NMR is advised to monitor progress.

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. Single crystals can be grown via slow evaporation in solvents like ethanol or acetonitrile. Diffraction data should be refined using software such as SHELXL, which is widely validated for small-molecule crystallography . Complementary techniques include:

  • NMR spectroscopy : Compare experimental ¹H/¹³C NMR shifts with DFT-predicted values to validate electronic environments.
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What analytical methods are suitable for purity assessment?

  • HPLC-UV/Vis : Use a C18 column with a methanol/water gradient to resolve impurities.
  • DSC/TGA : Assess thermal stability and melting points to detect polymorphic forms or solvates.
  • Elemental analysis : Verify C, H, N, and O percentages within ±0.3% of theoretical values.

Advanced Research Questions

Q. How do electronic effects of the 4-methoxyphenoxy and dimethylamino groups influence reactivity?

The methoxyphenoxy group is electron-donating via resonance, activating the adjacent carbonyl for nucleophilic attack. The dimethylamino group, being weakly basic, can participate in intramolecular hydrogen bonding or act as a directing group in electrophilic substitutions. Computational studies (e.g., DFT) using Gaussian or ORCA software can map frontier molecular orbitals (HOMO/LUMO) to predict sites of reactivity, such as the α,β-unsaturated ketone moiety .

Q. How can contradictions in spectroscopic data between experimental and theoretical results be resolved?

Discrepancies in NMR or IR spectra often arise from solvent effects, conformational flexibility, or approximations in computational methods. To address this:

  • Perform solvent-correction in DFT calculations (e.g., using the SMD model).
  • Compare experimental solid-state IR with gas-phase DFT predictions to assess hydrogen bonding impacts.
  • Use dynamic NMR to probe conformational exchange in solution.

Q. What strategies are effective for derivatizing this compound into pharmacologically relevant scaffolds?

The enone system is amenable to Michael additions or cycloadditions. For example:

  • Heterocycle synthesis : React with hydrazines to form pyrazoline derivatives, leveraging the dimethylamino group’s directing effects .
  • Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to functionalize the methoxyphenoxy ring.

Q. What are the challenges in studying its biological activity, and how can they be mitigated?

The compound’s potential as a kinase inhibitor or receptor modulator may require:

  • Solubility enhancement : Use co-solvents (DMSO/PEG) or formulate as nanoparticles.
  • Metabolic stability assays : Conduct liver microsome studies to identify susceptible sites (e.g., demethylation of the methoxy group).
  • Target validation : Use CRISPR/Cas9-engineered cell lines to confirm specificity.

Methodological Notes

  • Crystallography : For twinned crystals, employ SHELXL’s TWIN/BASF commands during refinement .
  • DFT Protocols : Optimize geometries at the B3LYP/6-311+G(d,p) level and compute NMR shifts with the GIAO method .
  • Synthetic Safety : Refer to safety data sheets (SDS) for handling recommendations, particularly for reactive intermediates (e.g., enones) .

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